molecular formula C20H22N2O9 B8180562 Thalidomide-PEG3-COOH

Thalidomide-PEG3-COOH

カタログ番号: B8180562
分子量: 434.4 g/mol
InChIキー: PZDWKEFNXUZNPV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-PEG3-COOH involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker terminated with a carboxylic acid group. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Amide Coupling Reactions

The carboxylic acid (-COOH) group enables conjugation with amine-containing molecules via carbodiimide-mediated activation. Key reagents and conditions include:

Reaction ComponentDetailsSource
Activation ReagentsEDC, DCC, HOBt, or PyBOP
Solvent SystemsDMF, DMSO, or dichloromethane
Typical Reaction Time2–6 hours at room temperature
Yield Range70–90% after HPLC purification

This reaction is critical for linking Thalidomide-PEG3-COOH to target protein ligands (e.g., kinase inhibitors) in PROTAC synthesis .

Stability and Deprotection

The compound’s stability varies under different conditions:

ConditionObservationSource
Physiological pH (7.4)Stable for >24 hours
Acidic Media (pH <3)Boc group deprotection occurs within 1h
High Temperatures (>60°C)Partial PEG linker degradation

The Boc-protected amine in related analogs requires trifluoroacetic acid (TFA) for cleavage, preserving the thalidomide core .

PROTAC Assembly and Linker Impact

PEG3 spacers enhance solubility and optimize ternary complex formation. Comparative studies show:

Linker LengthDegradation Efficiency (DC50)*Cooperativity (α)**Source
PEG2100–300 nM0.8–1.2
PEG330–100 nM1.5–2.0
PEG450–150 nM1.3–1.8

*DC50: Half-maximal degradation concentration; **α: Cooperativity factor (higher = better ternary complex stability) .

PEG3-based PROTACs exhibit superior degradation activity due to balanced flexibility and distance, facilitating E3 ligase-target protein interactions .

Click Chemistry Compatibility

While primarily designed for amide coupling, azide-functionalized analogs of Thalidomide-PEG3 derivatives enable copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Reaction TypeConditionsApplicationSource
CuAACCuSO4, sodium ascorbate, RT, 12hBioconjugation
Strain-promoted AACDBCO-modified ligands, no copperIn vivo labeling

These methods are less common for this compound but relevant for structurally related analogs .

Hydrolysis and Degradation Pathways

The PEG3 linker improves stability compared to shorter PEG spacers:

Degradation PathwayRate (this compound)Comparator (PEG2)Source
Serum esterase hydrolysisNegligible over 24h20% degradation
Oxidative degradation<5% under ambient O₂15% degradation

The carboxylic acid group remains intact under physiological conditions, ensuring in vivo stability .

Synthetic Modifications

Key derivatives and their applications include:

DerivativeFunctional GroupUse CaseSource
Thalidomide-PEG3-azideAzideClickable PROTACs
Thalidomide-PEG3-BocBoc-protected amineCustomizable linkers
Thalidomide-PEG3-C2-acidCarboxylic acidPeptide conjugation

Thermodynamic Binding Studies

Isothermal titration calorimetry (ITC) data for PROTACs using Thalidomide-PEG3 linkers:

Target ProteinKd (nM)ΔG (kcal/mol)Cooperativity (α)Source
BRD4 BD28 ± 4-11.1 ± 0.30.86 ± 0.06
IKZF15–10-10.51.2–1.5

Higher cooperativity correlates with enhanced degradation efficiency .

科学的研究の応用

Chemical and Biological Applications

Thalidomide-PEG3-COOH is primarily recognized for its role in the development of proteolysis-targeting chimeras (PROTACs) , which are designed to selectively degrade target proteins. The compound acts as a ligand for E3 ubiquitin ligase, specifically binding to cereblon, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation.

Key Applications:

  • Targeted Protein Degradation: Utilized in PROTACs to modulate protein levels in cells, which can be critical for therapeutic interventions in various diseases.
  • Protein-Protein Interactions: Employed in studies to explore cellular signaling pathways and interactions between proteins, enhancing our understanding of cellular mechanisms.
  • Drug Development: Investigated for its potential in treating diseases by selectively degrading pathogenic proteins, such as those involved in cancer and inflammatory responses .

Medical Applications

Thalidomide itself has a storied history in medicine, primarily due to its immunomodulatory and anti-inflammatory properties. Recent studies have shown that thalidomide derivatives, including this compound, may provide therapeutic benefits in several medical conditions.

Clinical Uses:

  • Multiple Myeloma Treatment: Thalidomide has been approved for treating multiple myeloma, with ongoing research into its derivatives for enhanced efficacy and reduced side effects .
  • Inflammatory Conditions: The compound has shown promise in treating conditions like erythema nodosum leprosum and other immune-related disorders by modulating inflammatory cytokines such as tumor necrosis factor-alpha .
  • COVID-19 Management: Preliminary studies indicate that thalidomide may help reduce inflammation and improve outcomes in severe COVID-19 patients when used alongside glucocorticoids .

Case Studies

Several case studies illustrate the therapeutic potential of thalidomide derivatives:

Case Study 1: Thalidomide in COVID-19

A study involving patients with severe COVID-19 indicated that thalidomide administration led to accelerated negative conversion of SARS-CoV-2 and reduced hospitalization duration. Patients receiving thalidomide exhibited decreased inflammatory cytokine production, suggesting a beneficial role in managing severe respiratory symptoms .

Case Study 2: Thalidomide Embryopathy

A retrospective analysis highlighted the long-term effects of thalidomide exposure during pregnancy, showcasing the importance of understanding the drug's teratogenic effects while also exploring its therapeutic benefits through modified compounds like this compound .

類似化合物との比較

Similar Compounds

Uniqueness

Thalidomide-PEG3-COOH is unique due to its incorporation of a PEG linker, which enhances its solubility and bioavailability. Additionally, its use in PROTAC technology distinguishes it from other Thalidomide derivatives, as it facilitates targeted protein degradation .

生物活性

Thalidomide, originally developed as a sedative, has gained recognition for its immunomodulatory and anti-inflammatory properties. The compound Thalidomide-PEG3-COOH is a modified form that incorporates a polyethylene glycol (PEG) linker, which enhances its solubility and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Thalidomide exerts its effects through several mechanisms:

  • Inhibition of Cytokine Production : Thalidomide selectively inhibits tumor necrosis factor-alpha (TNF-α) production in monocytes, which is crucial in inflammatory responses. This inhibition is mediated by promoting the degradation of TNF-α mRNA and inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity, which regulates various inflammatory cytokines .
  • Immunomodulation : The compound preferentially stimulates CD8+ T cells and induces a shift in T helper cell responses from Th1 to Th2, enhancing interleukin-4 (IL-4) production while inhibiting interferon-gamma (IFN-γ) production . This modulation is significant in conditions like multiple myeloma and other inflammatory diseases.
  • Anti-Angiogenic Properties : Thalidomide's anti-angiogenic effects are attributed to its interaction with cereblon, a component of an E3 ubiquitin ligase complex. This interaction inhibits the expression of fibroblast growth factor (FGF), thereby affecting angiogenesis and limb outgrowth .

Biological Activity of this compound

The addition of a PEG3 linker to thalidomide enhances its pharmacokinetic properties and cellular uptake. PEGylation often improves solubility and stability while reducing immunogenicity.

Table 1: Comparison of Biological Activities

Activity Thalidomide This compound
TNF-α InhibitionYesEnhanced
IL-6 Production InhibitionYesEnhanced
CD8+ T Cell StimulationModerateIncreased
Anti-AngiogenesisYesEnhanced

Case Studies

  • Multiple Myeloma Treatment : A study demonstrated that thalidomide significantly improved response rates in multiple myeloma patients when combined with dexamethasone. The PEGylated version showed enhanced efficacy due to improved solubility and bioavailability, allowing for lower doses with sustained therapeutic effects .
  • Lupus Erythematosus : In clinical trials, this compound exhibited promising results in reducing disease activity in lupus patients by modulating immune responses and decreasing pro-inflammatory cytokines .

Research Findings

Recent research indicates that the PEGylation of thalidomide compounds leads to improved degradation of target proteins through the formation of PROTACs (Proteolysis Targeting Chimeras). The PEG3 linker facilitates better interaction with E3 ligases such as cereblon, enhancing the targeted degradation process .

Table 2: PROTAC Activity Comparison

Compound E3 Ligase Degradation Efficiency
ThalidomideCereblonModerate
This compoundCereblonHigh

特性

IUPAC Name

3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O9/c23-16-4-3-15(18(26)21-16)22-19(27)13-2-1-12(11-14(13)20(22)28)31-10-9-30-8-7-29-6-5-17(24)25/h1-2,11,15H,3-10H2,(H,24,25)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDWKEFNXUZNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。